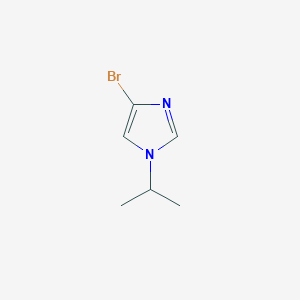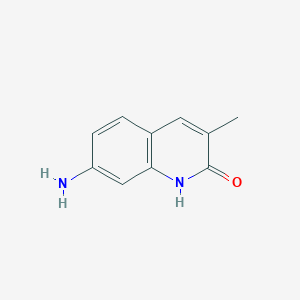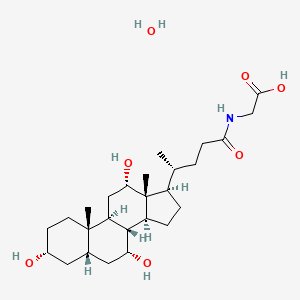
Acide glycocholique hydraté
Vue d'ensemble
Description
Il se présente sous forme de sel de sodium dans la bile des mammifères et est un conjugué de l'acide cholique avec la glycine . Le composé joue un rôle crucial dans la digestion et l'absorption des graisses alimentaires.
Applications De Recherche Scientifique
Glycocholic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound is used to study the emulsification and absorption of fats in biological systems.
Medicine: Glycocholic acid is used in the formulation of drugs to enhance their absorption and bioavailability.
Industry: It is used in the production of detergents and emulsifiers for various industrial applications
Mécanisme D'action
Target of Action
Glycocholic acid hydrate, also known as 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate, primarily targets Gastrotropin . Gastrotropin plays a crucial role in the regulation of gastrointestinal motility and secretion.
Mode of Action
Glycocholic acid hydrate acts as a detergent to solubilize fats for absorption . It is a conjugate of cholic acid with glycine, and it is itself absorbed . This interaction with fats and its subsequent absorption is the primary mode of action of glycocholic acid hydrate.
Biochemical Pathways
Glycocholic acid hydrate is involved in the emulsification of fats . It is a critical regulator in the development of liver diseases, including chronic hepatitis B . The accumulation of bile acids, especially taurocholic acid, promotes HBV replication by impairing CD8+ T and NK cell function in patients with chronic hepatitis B .
Pharmacokinetics
It is known that glycocholic acid hydrate is absorbed after it solubilizes fats .
Result of Action
The primary result of the action of glycocholic acid hydrate is the solubilization of fats for absorption . This process aids in the digestion and absorption of dietary fats. It also plays a role in the progression of certain liver diseases .
Action Environment
The action of glycocholic acid hydrate can be influenced by various environmental factors. For instance, the presence of food can stimulate hepatic uptake and biliary excretion . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other compounds .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide glycocholique peut être synthétisé par la conjugaison de l'acide cholique avec la glycine. La réaction implique généralement l'activation du groupe carboxyle de l'acide cholique, suivie de sa réaction avec la glycine dans des conditions alcalines douces .
Méthodes de production industrielle : Dans les milieux industriels, l'acide glycocholique est souvent produit en extrayant la bile des mammifères, suivie de processus de purification et de cristallisation. La bile extraite est traitée pour isoler l'acide glycocholique, qui est ensuite purifié pour obtenir la forme hydratée .
Types de réactions:
Oxydation : L'acide glycocholique peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.
Réduction : Le composé peut être réduit pour former des dérivés de l'acide désoxycholique.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des réactifs tels que les chlorures d'acyle et les halogénures d'alkyle sont couramment utilisés pour les réactions de substitution.
Produits principaux :
Oxydation : Dérivés oxydés d'acides biliaires.
Réduction : Dérivés de l'acide désoxycholique.
Substitution : Divers dérivés d'acides biliaires substitués.
4. Applications de la recherche scientifique
L'acide glycocholique a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif dans la synthèse de molécules organiques complexes.
Biologie : Le composé est utilisé pour étudier l'émulsification et l'absorption des graisses dans les systèmes biologiques.
Médecine : L'acide glycocholique est utilisé dans la formulation de médicaments pour améliorer leur absorption et leur biodisponibilité.
Industrie : Il est utilisé dans la production de détergents et d'émulsifiants pour diverses applications industrielles
5. Mécanisme d'action
L'acide glycocholique agit comme un détergent pour solubiliser les graisses en vue de leur absorption. Il interagit avec les graisses alimentaires, les décomposant en micelles plus petites qui peuvent être facilement absorbées par la paroi intestinale. Le composé lui-même est absorbé et joue un rôle dans la circulation entérohépatique des acides biliaires .
Composés similaires :
Acide taurocholique : Un autre acide biliaire conjugué avec la taurine au lieu de la glycine.
Acide désoxycholique : Un acide biliaire secondaire formé par l'action bactérienne sur l'acide cholique.
Acide chénodésoxycholique : Un acide biliaire primaire impliqué dans la digestion des graisses.
Unicité : L'acide glycocholique est unique en raison de sa conjugaison spécifique avec la glycine, qui confère des propriétés physicochimiques et des fonctions biologiques distinctes par rapport aux autres acides biliaires. Son rôle dans l'émulsification et l'absorption des graisses en fait un composant essentiel du système digestif .
Comparaison Avec Des Composés Similaires
Taurocholic acid: Another bile acid conjugated with taurine instead of glycine.
Deoxycholic acid: A secondary bile acid formed by the bacterial action on cholic acid.
Chenodeoxycholic acid: A primary bile acid involved in the digestion of fats.
Uniqueness: Glycocholic acid is unique due to its specific conjugation with glycine, which imparts distinct physicochemical properties and biological functions compared to other bile acids. Its role in the emulsification and absorption of fats makes it a critical component in the digestive system .
Propriétés
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H2/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKPRHOCWKLQPK-ZUHYDKSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647723 | |
| Record name | Glycocholic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192657-83-2 | |
| Record name | Glycocholic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





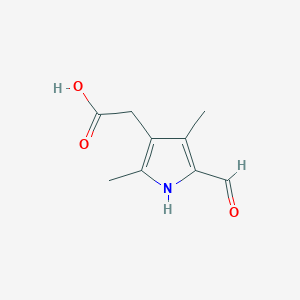

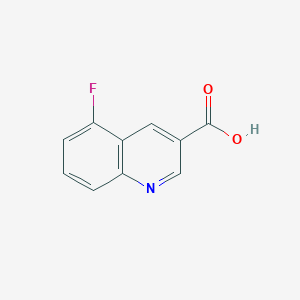


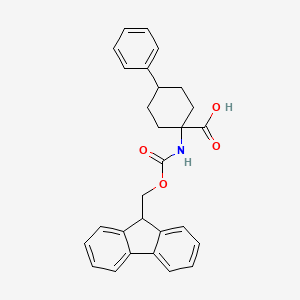
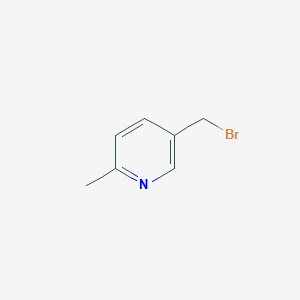

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)
